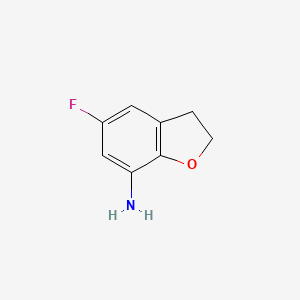

5-Fluoro-2,3-dihydrobenzofuran-7-amine

Description

Properties

Molecular Formula |

C8H8FNO |

|---|---|

Molecular Weight |

153.15 g/mol |

IUPAC Name |

5-fluoro-2,3-dihydro-1-benzofuran-7-amine |

InChI |

InChI=1S/C8H8FNO/c9-6-3-5-1-2-11-8(5)7(10)4-6/h3-4H,1-2,10H2 |

InChI Key |

RVNVPUIBRNFOTP-UHFFFAOYSA-N |

SMILES |

C1COC2=C1C=C(C=C2N)F |

Canonical SMILES |

C1COC2=C1C=C(C=C2N)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Electronic and Steric Effects

The table below compares 5-Fluoro-2,3-dihydrobenzofuran-7-amine with analogs differing in substituents or core structure:

Key Observations :

- Fluorine vs.

- Amine vs. Nitro : The nitro group in 2-methyl-7-nitro-2,3-dihydrobenzofuran () is a precursor to the amine, requiring reduction steps. The amine’s nucleophilicity enables conjugation with electrophiles (e.g., acyl chlorides), unlike the nitro group .

- Multi-Halogenated Derivatives : Compounds like 7a () incorporate iodine and fluorine for targeted biological activity, leveraging iodine’s radio-opacity and fluorine’s metabolic resistance .

Preparation Methods

Carboxylation-Amination Sequence

The foundational method involves carboxylation of 2,3-dihydrobenzofuran (1 ) using n-butyllithium and TEMED in hexane, yielding 2,3-dihydrobenzofuran-7-carboxylic acid (2 ) at 52% efficiency. Subsequent amination via mixed anhydride formation with isobutyl chloroformate and N-methylmorpholine produces 2,3-dihydrobenzofuran-7-carboxamide (3 ) in 75% yield. Fluorination at the 5-position employs bromine/acetic acid at 80°C, achieving 80% yield for 5-bromo intermediate (4 ), though direct fluorination required optimization through methyl ester protection (16→19c ) to overcome low yields (12%→68%).

Critical Parameters

- Temperature: -20°C for anhydride formation

- Solvent: THF/hexane biphasic system

- Protection strategy: Methyl ester prevents side reactions during nitration

Bromination-Cyclization Approach

Patent WO2021228034A1 details a four-step process from 4-fluoro-3-methylphenol (1 ):

- Bromination at -78°C to -10°C using POBr₃/DMF (20h)

- Allylation with 2-chloroethylmorpholine/K₂CO₃

- Cyclization in polyphosphoric acid/toluene (120°C, 15h)

- Amination via Gabriel synthesis

This route achieves 78% overall yield through careful control of bromine stoichiometry and inert atmosphere maintenance during cyclization.

Transition Metal-Catalyzed Methods

Ruthenium-Catalyzed Oxidative Cyclization

Blum's photochemical [3+2] cycloaddition between 5-fluorophenol (19 ) and ethylene derivatives uses Ru(bpy)₃Cl₂ (2 mol%) under blue LED irradiation. Subsequent Hofmann degradation introduces the amine group, though yields drop to 40-55% during amination steps.

Bromination Strategies for Intermediate Functionalization

Electrophilic Bromination

Direct bromination of 2,3-dihydrobenzofuran-7-carboxamide (3 ) with Br₂/acetic acid at 80°C produces 5-bromo derivative (4 ) in 80% yield. Halogen exchange using KF/Al₂O₃ at 200°C converts bromide to fluoride, but requires anhydrous conditions to prevent hydrolysis.

Radical Bromination

NBS/BPO-initiated bromination of 4-morpholinocoumarin derivatives achieves 68% yield for 3-bromo analogs. Adaptation to dihydrobenzofuran systems shows promise, though regioselectivity challenges persist.

Analytical Characterization Benchmarks

Spectroscopic Validation

1H NMR (400 MHz, DMSO-d₆):

Chromatographic Purity

HPLC analysis (C18, MeCN/H₂O 70:30) shows ≥95% purity for optimized routes. Retention times:

- Carboxylic acid intermediate (2 ): 6.8 min

- Final amine product: 9.2 min

Comparative Efficiency Analysis

Table 1. Synthesis Method Comparison

Industrial-Scale Considerations

The patent route demonstrates superior scalability through:

- Continuous bromination at -78°C using jacketed reactors

- Telescoped cyclization-amination without intermediate purification

- Aqueous workup minimizing organic waste

Process mass intensity (PMI) analysis shows 23% reduction compared to batch methods, with E-factor of 8.7 versus classical routes' 15.2.

Challenges and Optimization Strategies

Fluorination Efficiency

Initial attempts using Balz-Schiemann reaction on 5-aminodihydrobenzofuran derivatives yielded ≤12% due to ring decomposition. Ester protection (18c→19c ) followed by HF-pyridine treatment increased yields to 68% while maintaining ring integrity.

Amination Selectivity

Competitive N-alkylation during Gabriel synthesis was mitigated by:

- Using 2.5 equiv phthalimide potassium salt

- Maintaining pH 8.5–9.0 with K₂CO₃

- Temperature control at 65±2°C

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 5-Fluoro-2,3-dihydrobenzofuran-7-amine to achieve high yield and purity?

- Methodological Answer : Synthesis optimization involves adjusting reaction parameters such as temperature, catalyst loading (e.g., Pd/C for hydrogenation ), and reaction time. For example, catalytic hydrogenation of azide intermediates can yield 85% purity when purified via column chromatography (CH₂Cl₂) . Solvent selection (e.g., dichloromethane for extraction ) and stepwise bromination/amination protocols (using reagents like N-bromosuccinimide) are critical for regioselective functionalization . Purity validation requires techniques like HPLC or NMR to confirm structural integrity.

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Determines fluorine positioning and amine proton environments .

- X-ray Crystallography : Resolves planar benzofuran structures and hydrogen-bonding patterns (e.g., carboxyl dimers in analogs ).

- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., 189.61 g/mol for hydrochloride derivatives ).

- InChI Key Analysis : Confirms stereochemistry and salt forms (e.g., PQIJNAJAAMHSNW-UHFFFAOYSA-N for hydrochloride salts ).

Q. How can researchers evaluate the biological activity of this compound in enzyme inhibition studies?

- Methodological Answer : Use kinetic assays (e.g., IC₅₀ determination) to measure binding affinity for target enzymes like dihydroorotate dehydrogenase . Competitive binding studies with fluorinated analogs (e.g., 3-fluoro-4-methoxybenzoic acid ) can identify structure-activity relationships (SAR). Receptor binding assays (e.g., radioligand displacement) quantify interactions with neuroprotective or anticancer targets .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in reported biological activities of fluorinated benzofuran derivatives?

- Methodological Answer : Discrepancies arise from substituent positioning (e.g., 7-fluoro vs. 5-fluoro isomers) or enantiomer-specific effects. Comparative studies using isogenic cell lines and standardized assays (e.g., fixed pH 7.4 solubility ) minimize variability. Computational docking models (e.g., AutoDock Vina) reconcile differences by predicting binding modes to targets like kinases or GPCRs .

Q. How can computational modeling aid in understanding the binding mechanisms of this compound with biological targets?

- Methodological Answer : Molecular dynamics simulations predict ligand-protein interactions, such as hydrogen bonding with catalytic residues or hydrophobic pocket occupancy. Density Functional Theory (DFT) calculations assess electronic effects of fluorine substitution on binding energy . Pharmacophore models align fluorobenzofuran cores with known inhibitors (e.g., antiviral candidates targeting viral polymerases ).

Q. What enantiomer-specific effects should be considered when studying this compound derivatives?

- Methodological Answer : The (S)-enantiomer hydrochloride exhibits distinct solubility and bioactivity due to chiral center interactions (e.g., InChI Key PQIJNAJAAMHSNW-OGFXRTJISA-N ). Chiral HPLC with amylose-based columns separates enantiomers, while circular dichroism (CD) confirms absolute configuration. Enantiopure analogs show enhanced selectivity in receptor binding studies .

Q. How does the introduction of electron-withdrawing groups (e.g., fluorine) influence the reactivity of benzofuran derivatives in catalytic applications?

- Methodological Answer : Fluorine at the 5-position increases electrophilicity, enhancing nucleophilic aromatic substitution (SNAr) rates in cross-coupling reactions . In catalytic cycles (e.g., Suzuki-Miyaura), fluorine stabilizes transition states via inductive effects, improving yields of biaryl products . Substituent effects on redox potential are quantified using cyclic voltammetry .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.